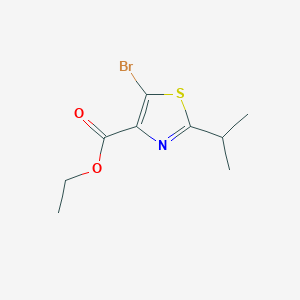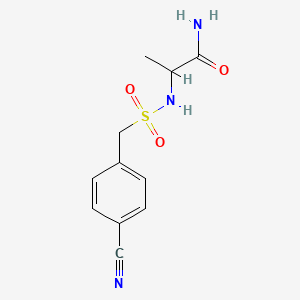
(1-(7h-Purin-6-yl)piperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(7H-Purin-6-yl)piperidin-4-yl)methanol: is a chemical compound that features a purine ring system attached to a piperidine ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine ring is replaced by a piperidine derivative.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the purine or piperidine rings, using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The purine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced purine or piperidine derivatives.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(7H-Purin-6-yl)piperidin-4-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-(7H-Purin-6-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(7H-Purin-6-yl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(7H-Purin-6-yl)piperidin-4-yl)amine: Contains an amine group instead of methanol.
(1-(7H-Purin-6-yl)piperidin-4-yl)carboxylic acid: Features a carboxylic acid group instead of methanol.
Uniqueness
- The presence of the methanol group in (1-(7H-Purin-6-yl)piperidin-4-yl)methanol provides unique chemical reactivity and potential for hydrogen bonding, which can influence its biological activity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H15N5O |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
[1-(7H-purin-6-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H15N5O/c17-5-8-1-3-16(4-2-8)11-9-10(13-6-12-9)14-7-15-11/h6-8,17H,1-5H2,(H,12,13,14,15) |
InChI-Schlüssel |
JKCMIGBCSDULGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CO)C2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)

![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)

![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)

![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)






